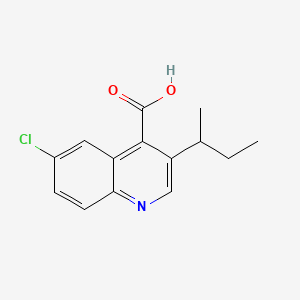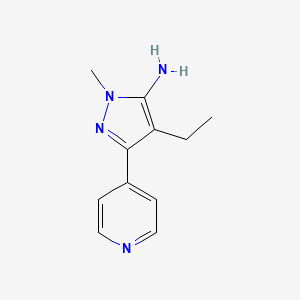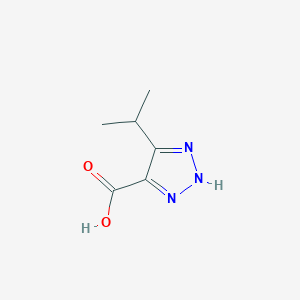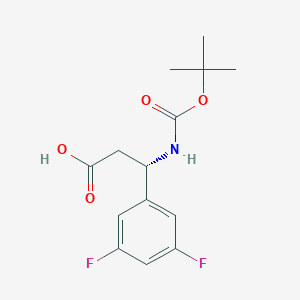
Thiazol-2-ylmethanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazol-2-ylmethanesulfonyl chloride is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Thiazol-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions: Thiazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield thiazol-2-ylmethanesulfonamide derivatives, while oxidation can produce sulfonic acid derivatives .
科学的研究の応用
Thiazol-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of thiazol-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their activity and function. This reactivity is exploited in various applications, such as the development of enzyme inhibitors and the modification of proteins for research purposes .
類似化合物との比較
Benzothiazole: Contains a fused benzene ring and exhibits different chemical properties and applications.
Thiazolidine: A saturated derivative of thiazole with distinct biological activities.
Uniqueness: Thiazol-2-ylmethanesulfonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C4H4ClNO2S2 |
|---|---|
分子量 |
197.7 g/mol |
IUPAC名 |
1,3-thiazol-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2 |
InChIキー |
JWIBFXFXRFGUQM-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)










![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)


